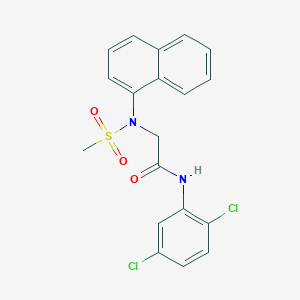

![molecular formula C17H15N3O5S B4625307 2-甲基-3-({[(3-甲基-4-硝基苯甲酰)氨基]碳硫酰}氨基)苯甲酸](/img/structure/B4625307.png)

2-甲基-3-({[(3-甲基-4-硝基苯甲酰)氨基]碳硫酰}氨基)苯甲酸

描述

The compound belongs to a class of chemicals that are synthesized through multiple-step reactions, often involving nitration, amidation, and esterification processes. Such compounds exhibit a range of physical and chemical properties due to their complex structures.

Synthesis Analysis

Synthesis pathways for similar compounds often involve the reaction of nitrobenzene derivatives with benzoic acids or their derivatives. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification represents a simplified model of such synthetic strategies (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as benzothiazole-imino-benzoic acid derivatives, reveals a polarized molecular-electronic structure. X-ray crystallography and spectroscopic methods are commonly used to elucidate these compounds' structures, highlighting the role of hydrogen bonding in stabilizing their molecular configuration (Mishra et al., 2019).

Chemical Reactions and Properties

Chemical properties of similar compounds include their reactivity towards various chemical reactions, such as nitration, reduction, and esterification. The presence of nitro groups and other functional groups significantly influences their chemical behavior and potential for further functionalization.

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystallinity, are crucial for understanding these compounds' behavior in different environments. For instance, mesogenic benzoic acids show liquid crystalline behavior at high temperatures due to substituted aryl rings attached via odd-numbered spacers, indicating the impact of molecular structure on physical properties (Weissflog et al., 1996).

科学研究应用

合成和表征

- Mishra 等人 (2019) 的一项研究探讨了苯并噻唑-亚氨基-苯甲酸配体的合成和表征,包括类似于 2-甲基-3-({[(3-甲基-4-硝基苯甲酰)氨基]碳硫酰}氨基)苯甲酸的化合物。这些化合物使用傅里叶变换红外光谱、核磁共振、紫外/可见光和质谱等各种方法合成和表征。研究表明,这些化合物对引起各种人类器官感染的细菌菌株表现出良好的抗菌活性 (Mishra 等人,2019)。

聚合物化学

- Amarnath 和 Palaniappan (2005) 的研究讨论了使用取代的苯甲酸,包括与主题化学在结构上相似的化合物,作为聚苯胺的掺杂剂。这些苯甲酸已被研究用于改善导电聚合物聚苯胺的性能,这在电子和材料科学中具有应用 (Amarnath & Palaniappan,2005)。

药物研究

- Taylor 等人 (1996) 针对苯甲酸苄酯和苯甲酸苯甲酰甲酯衍生物的合成进行了一项研究,包括类似于所讨论化合物的化合物。这些化合物在药物研究中很重要,特别是在用于跟踪和分析目的的标记化合物的开发中 (Taylor 等人,1996)。

材料科学

- Hart 等人 (2015) 的研究调查了各种取代的苯甲酸(类似于感兴趣的化学物质)在不同溶剂中的溶解度。这种研究在材料科学中至关重要,特别是对于了解这些化合物与不同溶剂的相互作用,这对于配制材料和化学物质至关重要 (Hart 等人,2015)。

晶体工程

- Seaton 等人 (2013) 的一项研究探讨了使用取代的苯甲酸(包括与 2-甲基-3-({[(3-甲基-4-硝基苯甲酰)氨基]碳硫酰}氨基)苯甲酸在结构上相似的化合物)创建多组分晶体。晶体工程中的这项研究有助于理解分子相互作用和晶体形成过程,这对于设计具有特定晶体学性质的材料至关重要 (Seaton 等人,2013)。

属性

IUPAC Name |

2-methyl-3-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-9-8-11(6-7-14(9)20(24)25)15(21)19-17(26)18-13-5-3-4-12(10(13)2)16(22)23/h3-8H,1-2H3,(H,22,23)(H2,18,19,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEJHNMCECUOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24791929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Methyl-3-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

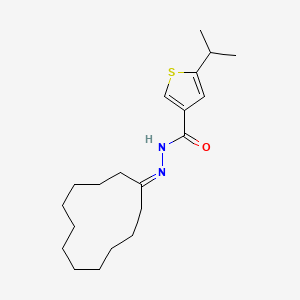

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)

![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)

![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)

![N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride](/img/structure/B4625265.png)

![diethyl [(2-methyl-3-furyl)methyl]phosphonate](/img/structure/B4625268.png)

![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)

![4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)

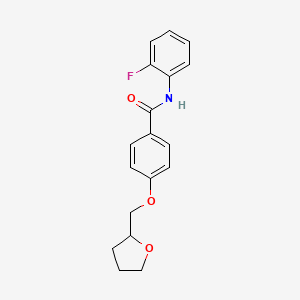

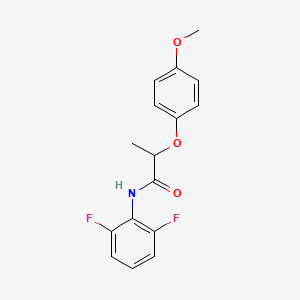

![N-[2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625293.png)

![4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4625299.png)